molecular formula C42H63NO7 B1247488 5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one CAS No. 170713-72-1

5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one

Cat. No.: B1247488
CAS No.: 170713-72-1
M. Wt: 694 g/mol
InChI Key: OAUJUGKOYSWZJH-NHFJDJAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirolide b belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide b is primarily located in the membrane (predicted from logP). Outside of the human body, spirolide b can be found in mollusks. This makes spirolide b a potential biomarker for the consumption of this food product.

Scientific Research Applications

Structural and Synthetic Studies

  • Isomeric Cryptahemispherand Diamides : Maverick et al. (1997) explored geometrical isomers related to the compound , focusing on intermediates in synthesizing reduced crypta-hemispherands. These compounds were observed to have characteristic coplanar amide groups, influencing their structural properties (Maverick et al., 1997).

  • Organoboron Compounds Studies : Kliegel et al. (1991) conducted structural studies on organoboron compounds, which are relevant to understanding the chemistry and applications of similar complex molecules (Kliegel et al., 1991).

Synthesis and Chemical Reactions

  • Oxadiazole and Triazole Derivatives : Belkadi and Othman (2006) described the synthesis of oxadiazole and triazole derivatives from similar compounds. This research provides insight into the synthesis routes applicable to complex molecules like the one (Belkadi & Othman, 2006).

  • Dioxolane Inhibitors of Leukotriene Biosynthesis : Crawley and Briggs (1995) explored 1,3-dioxolanes as chiral inhibitors, which may provide context for the biological activity of similar complex molecules (Crawley & Briggs, 1995).

Potential Therapeutic and Biological Applications

  • Bisabolane Derivatives from Marine Sponges : Costa et al. (2019) isolated bisabolane derivatives with lipid-reducing activities from marine sponges. This study suggests potential therapeutic applications of complex organic compounds in treating lipid metabolic disorders and obesity (Costa et al., 2019).

  • Novel Antioxidant Agents from Vitamins : Manfredini et al. (2000) investigated molecular combinations of antioxidants, indicating the possibility of such complex molecules being used in antioxidant therapies (Manfredini et al., 2000).

  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized triazole derivatives with antimicrobial activities, suggesting a potential avenue for exploring the antimicrobial properties of similar complex molecules (Bektaş et al., 2007).

Properties

CAS No.

170713-72-1

Molecular Formula

C42H63NO7

Molecular Weight

694 g/mol

IUPAC Name

5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one

InChI

InChI=1S/C42H63NO7/c1-25-9-8-10-37-40(15-11-26(2)24-43-37)16-13-32(36-21-28(4)38(45)47-36)30(6)33(40)20-27(3)34(44)22-35-29(5)23-41(49-35)17-18-42(50-41)39(7,46)14-12-31(19-25)48-42/h20,26,28-29,31,33-36,44,46H,1,8-19,21-24H2,2-7H3/b27-20-

InChI Key

OAUJUGKOYSWZJH-NHFJDJAPSA-N

Isomeric SMILES

CC1CCC23CCC(=C(C2/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)\C)C)C7CC(C(=O)O7)C

SMILES

CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7CC(C(=O)O7)C

Canonical SMILES

CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7CC(C(=O)O7)C

Synonyms

spirolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one
Reactant of Route 2
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one
Reactant of Route 3
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one
Reactant of Route 4
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one
Reactant of Route 5
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one
Reactant of Route 6
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one

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